molecular formula C11H18N4S B1521578 3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea CAS No. 32813-12-0

3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea

Cat. No.: B1521578
CAS No.: 32813-12-0
M. Wt: 238.36 g/mol
InChI Key: NSZYYBWXRIRYIL-UHFFFAOYSA-N
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Description

3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea is a compound with the CAS Number: 32813-12-0. It has a molecular weight of 238.36 and its IUPAC name is N-[3-(methylanilino)propyl]hydrazinecarbothioamide . It is a powder with a melting point of 79-80 degrees .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N4S/c1-15(10-6-3-2-4-7-10)9-5-8-13-11(16)14-12/h2-4,6-7H,5,8-9,12H2,1H3,(H2,13,14,16) . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 79-80 degrees .

Scientific Research Applications

Chemical Synthesis and Stereochemistry

Thiourea derivatives have been utilized in chemical synthesis, particularly in the creation of saturated heterocycles. Studies have shown that these derivatives can undergo transformations to produce different chemical structures, indicating their versatility in synthetic chemistry. For instance, thiourea and urea derivatives have been prepared from cis- and trans-2-aminomethyl-1-cyclopentanols and -l-cyclohexanols, resulting in the formation of heterocycles with trans-anellation and the creation of oxazines under specific conditions (Fülöp, Bernáth, & Sohár, 1985).

Chiral Solvating Agents for NMR Spectroscopy

Thiourea derivatives have been compared as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. These derivatives have been shown to be effective for the enantiodiscrimination of N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids, highlighting their potential application in stereochemistry and molecular analysis (Recchimurzo et al., 2020).

Enantioselective Catalysis

Thiourea derivatives have been explored for their catalytic properties, particularly in enantioselective reactions. Research has shown that these compounds can serve as bifunctional catalysts, enhancing the selectivity and efficiency of chemical reactions such as the Michael reaction of 1,3-dicarbonyl compounds to nitroolefins. This demonstrates the potential of thiourea derivatives in asymmetric synthesis and the development of new synthetic routes for complex molecules (Okino et al., 2005).

Crystal Engineering

Thiourea derivatives have also been studied for their role in crystal engineering. Their distinct hydrogen bonding patterns and molecular conformations allow for the formation of well-defined crystal structures. This property is crucial for the design and synthesis of new materials with specific properties, such as robust bis-thiourea derivatives that exhibit a spiral-like structure reminiscent of a spiral galaxy (Paisner, Zakharov, & Doxsee, 2010).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, you can refer to its Material Safety Data Sheet (MSDS) .

Mechanism of Action

The compound also contains a phenyl group and an amino group, which could potentially interact with various biological targets. The phenyl group is a common structural motif in many drugs and could contribute to the lipophilicity of the compound, influencing its pharmacokinetic properties. The amino group could form hydrogen bonds with biological targets, influencing the compound’s mode of action .

The compound’s action environment would likely depend on factors such as pH, temperature, and the presence of other molecules in the environment. These factors could influence the compound’s stability, solubility, and ability to reach its targets .

Properties

IUPAC Name

1-amino-3-[3-(N-methylanilino)propyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4S/c1-15(10-6-3-2-4-7-10)9-5-8-13-11(16)14-12/h2-4,6-7H,5,8-9,12H2,1H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZYYBWXRIRYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=S)NN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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